2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Description
This compound features a complex heterocyclic architecture, combining a (3S,4R)-configured pyrrolidine ring with a 4-methoxyphenyl substituent, linked via a 2-oxoethyl group to a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one core . The hydrochloride salt form enhances solubility, a common strategy to improve bioavailability in drug development .
Properties
Molecular Formula |
C19H26ClN5O3 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C19H25N5O3.ClH/c1-27-14-7-5-13(6-8-14)15-10-22(11-16(15)20)18(25)12-24-19(26)23-9-3-2-4-17(23)21-24;/h5-8,15-16H,2-4,9-12,20H2,1H3;1H/t15-,16+;/m0./s1 |
InChI Key |
ZTONVDZFNGDRGE-IDVLALEDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N)C(=O)CN3C(=O)N4CCCCC4=N3.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)C(=O)CN3C(=O)N4CCCCC4=N3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate biological pathways and mechanisms .
Medicine
Medically, this compound shows promise as a therapeutic agent due to its potential to interact with specific molecular targets. Research is ongoing to explore its efficacy in treating various diseases .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Table 1: Comparison of Pyrrolidine Derivatives
Triazolo-Pyridine Analogues
Triazolo-pyridine derivatives are noted for their diverse pharmacological activities, including kinase inhibition and antiviral effects:
- Intermediate 26 (): A triazolo[4,3-a]pyridine benzoic acid derivative with a fluorine substituent. The fluorine atom may enhance membrane permeability compared to the target compound’s methoxy group, though both substituents influence electronic properties .
- Compound 6 (): Features a triazolo-thiadiazinone fused to a pyrrolo-thiazolo-pyrimidine.
Table 2: Triazolo-Pyridine Derivatives
| Compound | Core Structure | Key Functional Groups | Pharmacological Notes |
|---|---|---|---|
| Target Compound | Tetrahydro-triazolo-pyridinone | 4-Methoxyphenyl, amine | Potential CNS activity |
| Intermediate 26 | Triazolo-pyridine benzoic acid | Fluoro, pentyloxy | Improved lipophilicity |
| Compound 6 (Evid. 3) | Triazolo-thiadiazinone | Methoxyphenyl, thiadiazinone | Antiviral (inferred) |
Methoxyphenyl-Containing Compounds
The 4-methoxyphenyl group is a recurring motif in compounds with optimized solubility and target affinity:
- Compound 12 (): Integrates a methoxyphenyl group into a pyridinamine scaffold. The meta-substitution pattern contrasts with the target compound’s para-methoxy group, which may alter steric interactions .
- AZD5153 (): A bivalent BET inhibitor with a triazolopyridazine core.
Methodological Considerations for Similarity Assessment
- Tanimoto Coefficient : As in , fingerprint-based similarity analysis could quantify structural overlap between the target compound and analogs like Intermediate 26, with >60% similarity suggesting conserved pharmacophores .
- Dissimilarity Metrics : Compounds with divergent cores (e.g., triazolo-pyridine vs. oxadiazole) may exhibit dissimilar bioactivity profiles despite shared substituents, underscoring the need for multi-parameter comparisons () .
Biological Activity
The compound 2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one; hydrochloride is a novel chemical entity that has garnered interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidine ring and a triazolopyridine moiety. Its molecular formula is with a molecular weight of approximately 353.84 g/mol. The presence of the methoxyphenyl group contributes to its lipophilicity and biological interactions.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown promising results as an inhibitor of ornithine aminotransferase (OAT), which is implicated in metabolic pathways associated with cancer cell proliferation. Inhibition of OAT can lead to reduced levels of proline and glutamate, key metabolites in tumor metabolism .
- Antitumor Activity : In vivo studies have demonstrated that the compound exhibits significant antitumor effects in models of hepatocellular carcinoma (HCC). The inhibition of OAT leads to metabolic reprogramming that suppresses tumor growth and reduces α-fetoprotein (AFP) levels, a biomarker for HCC .
- Modulation of Signaling Pathways : The compound may modulate signaling pathways involved in cell migration and proliferation. For instance, it has been shown to affect autotaxin activity, which is crucial for lysophosphatidic acid (LPA) signaling in cancer cells .
Table 1: Summary of Biological Activities
Case Studies
- Hepatocellular Carcinoma Model :
- In Vitro Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
